molecular formula C12H10N2O4 B2891897 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid CAS No. 1049730-29-1

3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid

Cat. No. B2891897
CAS RN: 1049730-29-1
M. Wt: 246.222
InChI Key: SUJKKLZMGLRZOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid” is based on the molecular formula C12H10N2O4. For a detailed structural analysis, techniques such as diffraction, inelastic neutron scattering, and 1H-NMR study can be used .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study by Unverferth et al. (1998) focused on the synthesis of new 3-aminopyrroles and 3-aminopyrazoles starting from acetophenone and glycine derivatives. These compounds were evaluated for anticonvulsant activity, with some showing considerable activity and low neurotoxicity. The research suggests that these compounds, including structures related to 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, could interact with voltage-dependent sodium channels, which are critical in controlling neuronal excitability and could be potential targets for anticonvulsant drugs (Unverferth et al., 1998).

Biotechnological Production and Organic Synthesis

Aurich et al. (2012) discussed the biotechnological production of oxo- and hydroxycarboxylic acids, which are valuable building blocks in organic synthesis. The study highlighted the green and sustainable methods for producing these acids, including 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid derivatives. These compounds have applications in synthesizing hydrophilic triazines, spiro-connected heterocycles, and other pharmaceutical compounds, demonstrating their versatility and importance in medicinal chemistry and drug design (Aurich et al., 2012).

properties

IUPAC Name

3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-11-10(12(16)17)13-6-7-14(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJKKLZMGLRZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C=CN=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid

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